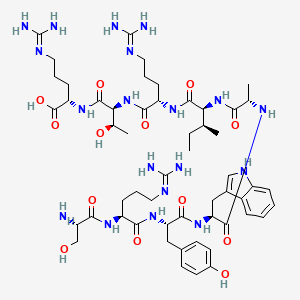

CEF8, Influenza Virus NP (383-391)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAAOPBSIPAHOK-NHUGIYAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N19O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the CEF8 Influenza Virus NP (383-391) Epitope

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CEF8 peptide, derived from the Influenza A virus nucleoprotein (NP) and spanning amino acid residues 383-391, is a critical tool in immunological research. Its amino acid sequence is SRYWAIRTR . As a well-defined HLA-B*2705-restricted epitope, CEF8 is instrumental in studying antigen-specific CD8+ T-cell responses. This technical guide provides a comprehensive overview of the CEF8 peptide, including its biochemical properties, detailed experimental protocols for its use in immunological assays, and a summary of quantitative data on its immunogenicity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with the study of this significant viral epitope.

Introduction

The CEF8 peptide, with the sequence H-Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg-OH, is a synthetic peptide corresponding to amino acids 383-391 of the Influenza A virus nucleoprotein. It is a prominent HLA-B*2705-restricted epitope, making it a valuable reagent for investigating the dynamics of T-cell recognition and viral antigen presentation. The CEF8 peptide is frequently incorporated into the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control for stimulating CD8+ T-cell activation in individuals previously exposed to these common viruses. Understanding the specific T-cell responses to individual epitopes like CEF8 is crucial for the development of targeted immunotherapies and vaccines.

Biochemical and Immunological Properties

The properties of the CEF8 peptide are summarized in the table below, providing essential information for its application in experimental settings.

| Property | Value |

| Amino Acid Sequence | SRYWAIRTR |

| Three-Letter Code | H-Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg-OH |

| Molecular Formula | C₅₉H₉₂N₂₀O₁₆ |

| Molecular Weight | 1208.4 g/mol |

| Source Protein | Influenza A Virus Nucleoprotein (NP) |

| Amino Acid Position | 383-391 |

| HLA Restriction | HLA-B*2705 |

Quantitative Data on T-Cell Response

The immunogenicity of the CEF8 peptide has been quantified in various studies. The following table presents representative data from a Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunospot (ELISPOT) assay, demonstrating the frequency of CEF8-specific CD8+ T-cells in HLA-B27+ individuals.

| Cohort | Number of Subjects | Mean Frequency of TNF-α Spot-Forming Cells (SFC) per 1 x 10⁵ CD8+ T-cells |

| HLA-B27+ Healthy Controls | 20 | 9 |

| HLA-B27+ Ankylosing Spondylitis Patients | 25 | 11 |

Data adapted from a study on HLA-B27-restricted T-cell responses. The influenza NP 383-391 peptide was used as a positive control for T-cell reactivity.[1]

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 peptide are provided below. These protocols are foundational for assessing antigen-specific T-cell responses.

Interferon-gamma (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][3]

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP)

-

Substrate for AP or HRP

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B27+ donors

-

CEF8 (SRYWAIRTR) peptide (lyophilized)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

-

DMSO (for peptide reconstitution)

Procedure:

-

Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol for 1 minute, then wash five times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 2-3 x 10⁶ cells/mL.

-

Peptide Reconstitution: Reconstitute the lyophilized CEF8 peptide in sterile DMSO to create a stock solution. Further, dilute the stock solution in complete RPMI-1640 medium to the desired working concentration (typically 1-10 µg/mL).

-

Cell Stimulation: Wash the coated plate five times with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C. Add 2-3 x 10⁵ PBMCs per well. Add the CEF8 peptide working solution to the designated wells. Include a negative control (medium with DMSO vehicle) and a positive control (PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-AP or streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the corresponding substrate. Stop the reaction by washing with distilled water once spots have developed.

-

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and quantify cytokine-producing cells at the single-cell level, allowing for the characterization of antigen-specific T-cell responses.

Materials:

-

PBMCs from HLA-B27+ donors

-

CEF8 (SRYWAIRTR) peptide

-

Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8)

-

Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS with 2% FBS)

-

Complete RPMI-1640 medium

Procedure:

-

Cell Stimulation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. Add the cells to a 96-well round-bottom plate. Add the CEF8 peptide (final concentration 1-10 µg/mL), co-stimulatory antibodies, and a protein transport inhibitor to the wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Surface Staining: Wash the cells with FACS buffer. Add the fluorescently labeled surface marker antibodies and incubate for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at room temperature in the dark.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently labeled intracellular cytokine antibodies and incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using appropriate flow cytometry software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the CEF8 peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the CEF8 peptide.

Caption: MHC Class I presentation of CEF8 and subsequent T-cell activation.

Caption: A generalized workflow for peptide-based vaccine development.

Conclusion

The CEF8 peptide (SRYWAIRTR) from the Influenza A virus nucleoprotein is a cornerstone for the study of cellular immunity. Its well-characterized nature as an HLA-B*2705-restricted epitope allows for precise and reproducible immunological assays. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to elucidate the mechanisms of T-cell-mediated immunity and to advance the design of novel vaccines and immunotherapies against influenza and other viral diseases. The continued investigation of such specific epitopes is paramount to enhancing our understanding of the intricate interplay between viral pathogens and the human immune system.

References

- 1. HLA-B27-restricted T cells from patients with ankylosing spondylitis recognize peptides from B*2705 that are similar to bacteria-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influenza A NP (383-391) Epitope: A Cornerstone of T-Cell Immunity and Vaccine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a critical target for cross-reactive T-cell immunity. Within this protein lies the NP (383-391) epitope, a nonamer peptide with the sequence SRYWAIRTR. This epitope has been the subject of extensive research for decades, revealing its pivotal role in the human immune response to influenza infection. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the NP (383-391) epitope, complete with detailed experimental protocols and quantitative data to support researchers in immunology and vaccine development.

Discovery and History

The NP (383-391) epitope was identified as a key target for cytotoxic T lymphocytes (CTLs) in individuals expressing the Human Leukocyte Antigen (HLA) B*2705 allele.[1][2][3][4] Early studies demonstrated that CTLs specific for this epitope could efficiently lyse influenza virus-infected cells, highlighting its importance in viral clearance.[1][3]

A significant breakthrough in understanding the dynamics of this epitope came with the discovery of natural mutations. Research revealed that amino acid substitutions, particularly at position 384 from Arginine (R) to Glycine (G) or Lysine (K), could abrogate recognition by specific CTLs.[1][2][5][6][7] This R384G/K mutation demonstrated a mechanism of viral escape from immune surveillance, as the altered peptide could no longer bind effectively to the HLA-B*2705 molecule for presentation to T-cells.[6][7] This finding underscored the intense selective pressure exerted by the immune system on this specific epitope and its critical role in the host-virus arms race.[8]

The NP (383-391) epitope is considered immunodominant in HLA-B2705-positive individuals, often eliciting a stronger T-cell response than other well-known epitopes, such as the M1 (58-66) epitope in individuals co-expressing HLA-A02:01.[7][9] This immunodominance makes it a crucial component of the anti-influenza T-cell response and a focal point for universal influenza vaccine strategies.[5][9]

Immunological Characteristics

The NP (383-391) epitope is a classical MHC class I-restricted epitope, presented to CD8+ cytotoxic T lymphocytes. Upon recognition of the peptide-MHC complex on the surface of an infected cell, these CTLs initiate a cascade of events leading to the elimination of the infected cell.

T-Cell Response Profile

Stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-B*2705-positive donors with the NP (383-391) peptide elicits a robust CD8+ T-cell response characterized by:

-

Cytokine Production: Proliferation of NP (383-391)-specific CD8+ T-cells that produce key antiviral cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9]

-

Cytotoxicity: Direct killing of target cells presenting the NP (383-391) epitope. This is often measured by the release of cellular components, such as chromium-51, or by the expression of degranulation markers like CD107a.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the NP (383-391) epitope, compiled from various studies.

| Parameter | Value | Method | Reference |

| HLA Restriction | HLA-B*2705 | CTL assays | [1][2][3] |

| Sequence | SRYWAIRTR | Peptide Synthesis | [1][10] |

| Amino Acid Position | 383-391 of Nucleoprotein | Sequence Analysis | [1][10] |

Table 1: Basic Characteristics of the NP (383-391) Epitope

| Effector Cells | Target Cells | E:T Ratio | Peptide Concentration | % Specific Lysis | Assay | Reference |

| NP (383-391) specific CTL line | NP (383-391) pulsed BLCL | 20:1 | 30 µM | ~74% | ⁵¹Cr Release | [11][12] |

| NP (383-391) specific CTL line | Vaccinia-NP infected BLCL | Not Specified | N/A | ~80% | ⁵¹Cr Release | [11] |

| NP (383-391) specific CTL line | Influenza A infected BLCL | Not Specified | N/A | ~41% | ⁵¹Cr Release | [11] |

Table 2: Cytotoxicity Data for NP (383-391)-Specific CTLs BLCL: B-lymphoblastoid cell line; E:T Ratio: Effector to Target Ratio

| Stimulation | Responding Cells | Cytokine | Frequency | Assay | Reference |

| NP (383-391) peptide | CD8+ T-cells from HLA-B27+ donors | IFN-γ | 32 spots per 2.5 x 10⁵ PBMC | ELISPOT | [7] |

| Influenza A Virus (with NP 383-391) | CD8+ T-cells from HLA-B27+ donor | IFN-γ | 10.6% of CD8+ T-cells | Intracellular Staining | [1] |

| Influenza A Virus (R384G mutant) | CD8+ T-cells from HLA-B27+ donor | IFN-γ | Virtually absent | Intracellular Staining | [1] |

Table 3: T-Cell Response Frequencies

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Generation of NP (383-391)-Specific CTL Clones

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*2705-positive donor using Ficoll-Paque density gradient centrifugation.

-

In Vitro Stimulation: Stimulate 1 x 10³ PBMCs with 2.5 x 10⁴ gamma-irradiated, autologous PBMCs pulsed with the SRYWAIRTR peptide in a 96-well round-bottom plate. Repeat the stimulation after one week.

-

T-Cell Cloning: Expand the responding T-cells in the presence of recombinant Interleukin-2 (rIL-2). Isolate and expand single T-cell clones by limiting dilution.

-

Phenotyping and Specificity Confirmation: Characterize the phenotype of the T-cell clones by flow cytometry for CD3, CD4, and CD8 markers. Confirm specificity using a cytotoxicity assay with target cells pulsed with the NP (383-391) peptide.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

-

Target Cell Preparation: Prepare target cells (e.g., HLA-B*2705-positive B-lymphoblastoid cell line).

-

Labeling: Incubate 2 x 10⁶ target cells with 100 µCi of ⁵¹Cr (as Na₂⁵¹CrO₄) in fetal calf serum for 1 hour at 37°C.

-

Washing: Wash the labeled target cells three to four times with culture medium to remove excess ⁵¹Cr.

-

Peptide Pulsing/Infection: Resuspend the target cells and pulse with the NP (383-391) peptide (typically 1-10 µM) for 1 hour at 37°C, or infect with influenza virus.

-

Co-culture: Plate 2 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add effector cells (NP-specific CTLs) at various effector-to-target (E:T) ratios.

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

-

-

Incubation: Centrifuge the plate at 200 x g for 5 minutes and incubate for 4-5 hours at 37°C.

-

Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) by Flow Cytometry

-

Cell Stimulation: Stimulate PBMCs with the NP (383-391) peptide, whole influenza virus, or a positive control (e.g., PMA/Ionomycin) for several hours. In the final hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers such as CD3 and CD8.

-

Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using a commercial kit or a formaldehyde/saponin-based buffer. This allows antibodies to access intracellular antigens.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T-cell population and then determine the percentage of cells that are positive for the cytokine(s) of interest.

ELISPOT (Enzyme-Linked Immunospot) Assay

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Add a known number of PBMCs to each well.

-

Stimulation: Add the NP (383-391) peptide or control stimuli to the wells and incubate.

-

Detection: After incubation, wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

-

Analysis: Count the number of spots in each well, either manually or using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific, cytokine-producing cells.

Visualizations

MHC Class I Antigen Presentation Pathway

Caption: MHC Class I presentation of the NP (383-391) epitope.

Experimental Workflow: CTL Cytotoxicity Assay

Caption: Workflow for a Chromium-51 release cytotoxicity assay.

Logical Relationship: Viral Escape Mutation

Caption: Impact of the R384G mutation on immune recognition.

Conclusion

The influenza A NP (383-391) epitope remains a paradigm for understanding T-cell immunodominance, viral escape, and the potential for a universal influenza vaccine. Its high degree of conservation and potent immunogenicity in a significant portion of the population make it an attractive candidate for inclusion in novel vaccine formulations aimed at inducing broad, cross-reactive T-cell immunity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of influenza immunology and developing next-generation influenza countermeasures.

References

- 1. The HLA-B*2705 peptidome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential association of HLA-B*2705 and B*2709 to ankylosing spondylitis correlates with limited peptide subsets but not with altered cell surface stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in endogenous peptides presented by HLA-B*2705 and B*2703 allelic variants. Implications for susceptibility to spondylarthropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. viroclinics.com [viroclinics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2.4. T2 Binding and Stabilization Assays [bio-protocol.org]

- 7. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. storage.googleapis.com [storage.googleapis.com]

- 11. The peptide-binding specificity of HLA-B27 subtype (B*2705) analyzed by the use of polyalanine model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The C Terminus of the Nucleoprotein of Influenza A Virus Delivers Antigens Transduced by Tat to the trans-Golgi Network and Promotes an Efficient Presentation through HLA Class I - PMC [pmc.ncbi.nlm.nih.gov]

Function of CEF8 peptide in cytotoxic T-lymphocyte mediated immunity.

An In-depth Technical Guide to the Function of the CEF Peptide Pool in Cytotoxic T-Lymphocyte Mediated Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of immunology, vaccine development, and cancer immunotherapy, the accurate assessment of antigen-specific T-cell responses is crucial. Cytotoxic T-lymphocytes (CTLs), specifically CD8+ T-cells, are primary effectors in the elimination of virally infected cells and tumor cells. The functionality of these cells is often evaluated using in-vitro assays that measure their response to specific peptide epitopes. A robust positive control is essential to validate these assays, ensuring that the experimental system is functioning correctly and that the cells under investigation are responsive. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has been established as the gold standard positive control for inducing recall responses in human CD8+ T-cells.

This technical guide provides a comprehensive overview of the CEF peptide pool, detailing its composition, its mechanism of action in CTL-mediated immunity, quantitative aspects of T-cell responses, and detailed protocols for its use in common immunological assays.

Core Concepts: The CEF Peptide Pool

The CEF peptide pool is a precisely formulated mixture of synthetic peptides that represent immunodominant, MHC class I-restricted epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] Due to the high prevalence of these viruses in the general population, most individuals have a pre-existing memory T-cell population capable of recognizing these epitopes.[2] Consequently, the CEF pool can elicit a potent recall response in CD8+ T-cells from a large percentage of human donors, making it an ideal positive control.[3]

There are several commercially available formulations of the CEF pool, most commonly containing 23 or 32 distinct peptides.[4][5][6] These peptides are selected to bind to a wide range of common HLA class I alleles, enhancing their applicability across diverse human populations.[3][7]

Data Presentation: Composition of a Standard 23-Peptide CEF Pool

The following table details the composition of a widely used 23-peptide CEF pool, including the amino acid sequence, source protein, and restricting HLA allele for each peptide.

| Peptide ID | Sequence | Source Virus & Protein | HLA Restriction |

| CEF-1 | VSDGGPNLY | Influenza A PB1 | HLA-A1 |

| CEF-2 | CTELKLSDY | Influenza A NP | HLA-A1 |

| CEF-3 | GLCTLVAML | EBV BMLF1 | HLA-A2 |

| CEF-4 | NLVPMVATV | CMV pp65 | HLA-A2 |

| CEF-5 | GILGFVFTL | Influenza A M1 | HLA-A2 |

| CEF-6 | ILRGSVAHK | Influenza A NP | HLA-A3 |

| CEF-7 | RVRAYTYSK | EBV BRLF1 | HLA-A3 |

| CEF-8 | RLRAEAQVK | EBV BZLF1 | HLA-A3 |

| CEF-9 | IVTDFSVIK | EBV LMP2 | HLA-A11 |

| CEF-10 | ATIGTAMYK | EBV EBNA3B | HLA-A11 |

| CEF-11 | DYCNVLNKEF | EBV EBNA3B | HLA-A24 |

| CEF-12 | KTGGPIYKR | Influenza A NP | HLA-A68 |

| CEF-13 | RPPIFIRRL | EBV EBNA3A | HLA-B7 |

| CEF-14 | TPRVTGGGAM | CMV pp65 | HLA-B7 |

| CEF-15 | ELRSRYWAI | Influenza A NA | HLA-B8 |

| CEF-16 | RAKFKQLL | EBV BZLF1 | HLA-B8 |

| CEF-17 | FLRGRAYGL | EBV BZLF1 | HLA-B8 |

| CEF-18 | QAKWRLQTL | EBV EBNA3A | HLA-B8 |

| CEF-19 | SRYWAIRTR | Influenza A NP | HLA-B27 |

| CEF-20 | RRIYDLIEL | EBV EBNA3C | HLA-B27 |

| CEF-21 | YPLHEQHGM | EBV EBNA3A | HLA-B35 |

| CEF-22 | EFFWDANDIY | CMV pp65 | HLA-B44 |

| CEF-23 | EENLLDFVRF | EBV EBNA3B | HLA-B44 |

| (Data sourced from Mabtech and ImmunoSpot product datasheets)[3][4] |

Mechanism of CTL Activation by CEF Peptides

The activation of CD8+ T-cells by the CEF peptide pool follows the canonical pathway of T-cell activation.

-

Antigen Processing and Presentation : In an in-vitro setting with peripheral blood mononuclear cells (PBMCs), professional Antigen Presenting Cells (APCs) like dendritic cells and macrophages take up the exogenous CEF peptides. These peptides are then loaded onto MHC class I molecules and presented on the APC surface.

-

TCR Recognition (Signal 1) : Circulating memory CD8+ T-cells with T-cell receptors (TCRs) specific to a particular CEF peptide-MHC complex will recognize and bind to it. The CD8 co-receptor stabilizes this interaction by binding to a non-polymorphic region of the MHC class I molecule.[8]

-

Co-stimulation (Signal 2) : Full T-cell activation requires a second, co-stimulatory signal. This is provided by the interaction of molecules like CD28 on the T-cell with B7 family molecules (CD80/CD86) on the surface of the activated APC.[8][9]

-

Cytokine Signaling (Signal 3) : The local cytokine environment, influenced by both the APC and the T-cell itself, further modulates the response.

-

Downstream Signaling and Effector Function : Successful engagement of these signals triggers a complex intracellular signaling cascade, leading to T-cell proliferation, differentiation, and the execution of effector functions such as the secretion of cytotoxic granules (containing perforin and granzymes) and pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][10]

Visualization: CTL Activation Signaling Pathway

Quantitative Analysis of T-Cell Responses

The response of CD8+ T-cells to CEF peptides can be quantified in several ways, with functional avidity being a key parameter for assessing the 'quality' of the response. Functional avidity refers to the concentration of a peptide needed to induce a half-maximal response (EC50), reflecting the overall strength of the T-cell's activation.[11][12] T-cells with high functional avidity (lower EC50 values) can be activated by very low concentrations of their target peptide.

Data Presentation: Functional Avidity of HLA-A2 Restricted CEF Peptides

The following table summarizes data from a study that measured the functional avidity of T-cells responding to five HLA-A2-restricted CEF peptides in an IFN-γ ELISpot assay.[13][14]

| Peptide | Source Virus & Protein | Functional Avidity (Keff 50) | Notes |

| CEF-3 | EBV BMLF1 | Variable | Response depends on donor. |

| CEF-4 | CMV pp65 | Low Avidity | Requires higher peptide concentrations for maximal activation. |

| CEF-5 | Influenza A M1 | Variable | Response depends on donor. |

| CEF-6 | Influenza A NP | Low Avidity | High frequency but low avidity response observed in some donors. |

| CEF-7 | EBV BRLF1 | High Avidity | ~10⁻⁹⁵ M peptide concentration sufficient for 50% activation. |

| (Data adapted from Vigroux et al., 2012)[13][14] |

The study highlighted that even within a standardized pool, individual peptides elicit T-cell responses of widely varying functional avidities.[13] Peptides like CEF-7 can stimulate high-avidity T-cells, which are likely to be effective in vivo.[13][14]

Experimental Protocols and Workflows

The CEF peptide pool is routinely used as a positive control in ELISpot and Intracellular Cytokine Staining (ICS) assays.

Protocol 1: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.

Materials:

-

96-well PVDF membrane ELISpot plate

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., HRP or ALP)

-

Substrate (e.g., AEC or BCIP/NBT)

-

Cryopreserved or fresh human PBMCs

-

Complete RPMI 1640 medium

-

CEF Peptide Pool (reconstituted in DMSO and diluted in medium)

-

Negative control (medium with equivalent DMSO concentration)

-

Mitogen positive control (e.g., PHA)

Methodology:

-

Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.

-

Cell Plating: Decant the blocking medium. Add 2-3 x 10⁵ PBMCs per well.

-

Stimulation: Add the CEF peptide pool to the designated wells at a final concentration of approximately 1-2 µg/mL per peptide. Add negative and mitogen controls to separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plates during incubation.

-

Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate with PBST. Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate thoroughly. Add the substrate and monitor for spot development (typically 5-30 minutes). Stop the reaction by washing with distilled water.

-

Analysis: Air dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualization: ELISpot Assay Workflow

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level.

Materials:

-

Cryopreserved or fresh human PBMCs

-

Complete RPMI 1640 medium

-

CEF Peptide Pool

-

Co-stimulatory antibodies (anti-CD28, anti-CD49d)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)

-

Fixation/Permeabilization buffer kit

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

FACS buffer (PBS + 2% FBS)

Methodology:

-

Cell Stimulation: Plate 1-2 x 10⁶ PBMCs per well. Add the CEF peptide pool (1-2 µg/mL per peptide), co-stimulatory antibodies, and the protein transport inhibitor. Incubate for 4-6 hours at 37°C.

-

Surface Staining: Wash the cells. Stain with a fixable viability dye to exclude dead cells. Wash again, then stain with surface marker antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

-

Intracellular Staining: Wash the cells with permeabilization/wash buffer. Resuspend the cells in the permeabilization/wash buffer containing the intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN-γ and/or TNF-α.

Visualization: ICS Experimental Workflow

Rationale for Use as a Positive Control

The CEF peptide pool serves as an ideal positive control for several key reasons, ensuring the integrity and reliability of T-cell functionality assays.

Visualization: Logic of CEF as a Positive Control

Conclusion

The CEF peptide pool is an indispensable tool for researchers and drug developers working on T-cell mediated immunity. By providing a reliable and reproducible method for stimulating a positive control response, it validates the integrity of immunological assays and ensures that the data generated are accurate and meaningful. Its composition of immunodominant epitopes from common viruses guarantees a response in a majority of donors, confirming cell viability and functionality. Understanding the mechanism of action, quantitative response characteristics, and proper implementation of the CEF pool in experimental protocols is fundamental to the successful execution of research in cellular immunology.

References

- 1. benchchem.com [benchchem.com]

- 2. PANATecs - MHC I / MHC II Control [panatecs.com]

- 3. immunospot.eu [immunospot.eu]

- 4. mabtech.com [mabtech.com]

- 5. CEF-Peptide-Pool advanced [peptides.de]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. intavispeptides.com [intavispeptides.com]

- 8. immunology.org [immunology.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Immunodominance of the Influenza Nucleoprotein NP (383-391) Epitope: A Technical Overview for Researchers

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a critical internal antigen that elicits robust, cross-reactive T-cell responses, making it a key target for the development of universal influenza vaccines.[1][2][3] Among the various epitopes identified within the NP, the amino acid sequence 383-391 (SRYWAIRTR) has been consistently shown to be an immunodominant epitope in human populations, particularly in individuals expressing the Human Leukocyte Antigen (HLA)-B*2705 allele.[4][5][6] This technical guide provides a comprehensive overview of the immunodominance of the NP (383-391) epitope, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes.

Quantitative Analysis of NP (383-391) Immunodominance

The immunodominance of the NP (383-391) epitope has been quantified through various immunological assays that measure the frequency and functional capacity of specific T-cells. The following tables summarize key findings from studies investigating the cytotoxic T-lymphocyte (CTL) response to this epitope.

Table 1: Comparative T-Cell Responses to NP (383-391) and Other Influenza Epitopes

| Donor HLA Type | Epitope | T-Cell Response Metric | Result | Reference |

| HLA-A0201 / HLA-B2705 | NP (383-391) vs. M1 (58-66) | Percentage of CD8+ T-cells specific for the epitope | 10.6% for NP (383-391) | [4] |

| HLA-A02:01 / HLA-B27:05 | NP (383-391) vs. M1 (58-66) | IFN-γ and TNF production by specific CD8+ T-cells | Higher for NP (383-391)-specific responses | [7] |

| HLA-A02:01 / HLA-B27:05 | NP (383-391) vs. M1 (58-66) | In vitro expansion of specific CD8+ T-cells | NP (383-391) specific cells show greater expansion | |

| HLA-A02:01 / HLA-B27:05 | NP (383-391) vs. M1 (58-66) | Antigen sensitivity (EC50) | NP (383-391) specific CD8+ T-cells are 10 times more sensitive | [8] |

Table 2: Impact of Viral Mutations on NP (383-391) Recognition

| Viral Strain | Mutation in NP (383-391) | Experimental System | Effect on CTL Response | Reference |

| Influenza A/NL/94-384G | R384G | In vitro stimulation of PBMCs from HLA-B*2705+ donors | Virtual absence of response to NP (383-391) | [4][5] |

| Influenza A/NL/94-384G | R384G | 51Cr release assay with NP (383-391) specific CTL clone | Failure to recognize infected target cells | [4][5] |

Experimental Protocols

The characterization of the NP (383-391) epitope's immunodominance relies on a set of established immunological techniques. Detailed below are the methodologies for key experiments cited in the literature.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T-cells based on their production of cytokines upon stimulation.

-

Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the NP (383-391) peptide (SRYWAIRTR) or with autologous B-lymphoblastoid cell lines (BLCL) infected with influenza virus.

-

Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A) is added to the cell culture to cause the accumulation of cytokines within the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify the T-cell populations of interest.

-

Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for interferon-gamma (IFN-γ).

-

Flow Cytometry Analysis: The percentage of CD8+ T-cells that are positive for IFN-γ is determined using a flow cytometer.[4][9]

51Chromium (51Cr) Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells presenting the specific epitope.

-

Target Cell Preparation: Target cells (e.g., BLCLs) are labeled with radioactive 51Cr. These cells are then pulsed with the NP (383-391) peptide or infected with influenza virus to ensure presentation of the epitope via HLA-B*2705.

-

Effector Cell Co-culture: The 51Cr-labeled target cells are co-cultured with effector CTLs (either clones or in vitro expanded T-cell lines) at various effector-to-target ratios.

-

Measurement of 51Cr Release: After an incubation period (typically 4 hours), the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.[4][10]

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

-

Cell Incubation: PBMCs or isolated T-cells are added to the wells along with the NP (383-391) peptide or viral antigen.

-

Cytokine Capture: During incubation, secreted cytokines are captured by the antibodies on the plate surface in the immediate vicinity of the secreting cell.

-

Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate.

-

Spot Formation: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

-

Spot Counting: The spots are counted, with each spot representing a single antigen-specific, cytokine-producing cell.[9][11]

Visualizing the Pathways and Processes

To better understand the complex interactions involved in the immunodominant response to the NP (383-391) epitope, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Antigen processing pathway for the influenza NP (383-391) epitope.

Caption: Workflow of key experiments to measure NP (383-391) specific T-cell responses.

Conclusion

The influenza nucleoprotein epitope NP (383-391) represents a highly immunodominant target for cytotoxic T-lymphocytes in HLA-B*2705 positive individuals. Its prominence in the anti-influenza immune response is supported by substantial quantitative data from a variety of in vitro assays. Understanding the mechanisms of its processing and presentation, as well as the experimental methodologies used to characterize the T-cell response it elicits, is crucial for the rational design of novel, T-cell based influenza vaccines. The detailed information presented in this guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of influenza immunology and vaccine development.

References

- 1. ovid.com [ovid.com]

- 2. Nucleoprotein of influenza A virus is a major target of immunodominant CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Mutation in the HLA-B*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mutation in the HLA-B*2705-restricted NP383-391 epitope affects the human influenza A virus-specific cytotoxic T-lymphocyte response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]

- 9. Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Specificity: A Technical Guide to the HLA Restriction of the Influenza Virus NP (383-391) Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a major target for cytotoxic T lymphocyte (CTL) responses during infection. The NP (383-391) peptide, with the amino acid sequence SRYWAIRTR, is a well-characterized and immunodominant CTL epitope. Understanding the Human Leukocyte Antigen (HLA) restriction of this peptide is paramount for the rational design of T-cell-based vaccines and immunotherapies against influenza. This technical guide provides a comprehensive overview of the HLA restriction of the Influenza Virus NP (383-391) peptide, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate research and development in this area.

HLA Restriction of the NP (383-391) Peptide

The presentation of the NP (383-391) peptide to CTLs is predominantly restricted by the HLA-B27:05 allele.[1][2][3] This strong association has been consistently demonstrated in numerous studies, highlighting the immunodominance of this epitope in individuals expressing HLA-B27:05.[2] The peptide's sequence, SRYWAIRTR, adheres to the canonical binding motif for HLA-B*27:05, which typically favors peptides with an Arginine (R) at position 2.

While HLA-B27:05 is the primary restricting allele, evidence also suggests potential binding to other HLA molecules, including HLA-B 3501 and other members of the HLA-B27 supertype.[4] However, binding to other common HLA class I alleles, such as HLA-A*02:01, is generally not observed.[5]

Data Presentation: HLA Binding Affinity of Influenza NP (383-391)

The following tables summarize the available quantitative and qualitative data on the binding of the Influenza NP (383-391) peptide to various HLA alleles.

Table 1: Quantitative Binding Affinity of Influenza NP (383-391) Peptide to Select HLA Alleles

| HLA Allele/Analogue | Method | Reported Affinity (IC50/EC50) | Reference |

| Mamu-B003:01 (HLA-B27 analogue) | Radioimmunoassay | 6.0 nM | [6] |

| Mamu-A201:02 (HLA-B27 analogue) | Radioimmunoassay | 347 nM | [6] |

| Mamu-B*010:01 (HLA-B27 analogue) | Radioimmunoassay | 82 nM | [6] |

Table 2: Summary of Experimental Binding Assays for Influenza NP (383-391) from the Immune Epitope Database (IEDB)

| HLA Allele | Number of Positive Assays / Total Assays | Outcome | Reference |

| HLA-B27:05 | 18 / 18 | Positive | [5] |

| HLA-B27 | 5 / 5 | Positive | [5] |

| HLA-B27:03 | 4 / 5 | Positive | [5] |

| HLA-B27:04 | 3 / 3 | Positive | [5] |

| HLA-B27:06 | 2 / 2 | Positive | [5] |

| HLA-B27:02 | 1 / 2 | Positive | [5] |

| HLA-B27:09 | 1 / 1 | Positive | [5] |

| HLA-A02:01 | 0 / 6 | Negative | [5] |

| HLA-A01:01 | 0 / 3 | Negative | [5] |

| HLA-A03:01 | 0 / 3 | Negative | [5] |

| HLA-A11:01 | 0 / 2 | Negative | [5] |

| HLA-A24:02 | 0 / 2 | Negative | [5] |

| HLA-B07:02 | 0 / 2 | Negative | [5] |

| HLA-B08:01 | 0 / 2 | Negative | [5] |

| HLA-B15:01 | 0 / 2 | Negative | [5] |

| HLA-B40:01 | 0 / 2 | Negative | [5] |

| HLA-B58:01 | 0 / 2 | Negative | [5] |

Note: Data is sourced from the Immune Epitope Database (--INVALID-LINK--) and represents a summary of multiple independent studies.[5]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway

The presentation of the NP (383-391) peptide on the cell surface is initiated by the degradation of the viral nucleoprotein within the cytoplasm of an infected cell. The resulting peptide fragments are then transported into the endoplasmic reticulum, where they are loaded onto nascent HLA class I molecules. This peptide-HLA complex then traffics to the cell surface for presentation to CD8+ T cells.

Caption: MHC Class I antigen processing and presentation pathway for the Influenza NP peptide.

Experimental Protocols

MHC Class I - Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of the NP (383-391) peptide for a specific HLA class I molecule using fluorescence polarization.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is used. The unlabeled test peptide (NP 383-391) competes with the probe peptide for binding to the HLA molecule. The degree of fluorescence polarization is proportional to the amount of probe peptide bound to the much larger HLA molecule. A decrease in polarization indicates displacement of the probe peptide by the test peptide, from which the binding affinity (IC50) can be calculated.

Materials:

-

Purified, soluble recombinant HLA class I molecules (e.g., HLA-B*27:05)

-

Fluorescently labeled high-affinity probe peptide for the specific HLA allele

-

Unlabeled NP (383-391) test peptide

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute HLA molecules, fluorescent probe peptide, and unlabeled test peptide in assay buffer to desired stock concentrations.

-

Prepare a serial dilution of the unlabeled NP (383-391) peptide.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of the HLA class I molecule to each well.

-

Add the serially diluted unlabeled NP (383-391) peptide to the wells. Include wells with no unlabeled peptide as a positive control for maximum binding and wells with no HLA molecule as a negative control for background fluorescence.

-

Add a fixed concentration of the fluorescently labeled probe peptide to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 24-48 hours in the dark to reach equilibrium.

-

-

Measurement:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to inhibit 50% of the binding of the fluorescent probe.

-

Caption: Workflow for a fluorescence polarization-based MHC-peptide binding assay.

T-Cell Activation Assay (IFN-γ ELISpot)

This protocol details the measurement of NP (383-391) specific T-cell responses by quantifying the number of interferon-gamma (IFN-γ) secreting cells upon peptide stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from an HLA-typed donor are stimulated with the NP (383-391) peptide. T-cells that recognize the peptide presented by the appropriate HLA molecules on antigen-presenting cells within the PBMC population will become activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is used to detect the captured cytokine, and the addition of a substrate results in the formation of colored spots, each representing a single IFN-γ secreting cell.

Materials:

-

PBMCs from an HLA-typed donor (e.g., HLA-B*27:05 positive)

-

NP (383-391) peptide

-

Control peptides (irrelevant peptide and a positive control mitogen like PHA)

-

Human IFN-γ ELISpot kit (containing coated plates, detection antibody, and substrate)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CO2 incubator

-

ELISpot plate reader

Procedure:

-

Plate Preparation:

-

Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and block with cell culture medium.

-

-

Cell Plating and Stimulation:

-

Resuspend PBMCs in cell culture medium.

-

Add 2-3 x 10^5 PBMCs to each well of the ELISpot plate.

-

Add the NP (383-391) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include negative control wells (cells with no peptide) and positive control wells (cells with PHA).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

-

Development and Analysis:

-

Wash the plate and add the substrate solution.

-

Monitor the development of spots. Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. The number of spots corresponds to the frequency of NP (383-391)-specific IFN-γ secreting cells.

-

Caption: Workflow for an IFN-γ ELISpot assay to measure T-cell activation.

Conclusion

The Influenza Virus NP (383-391) peptide is a critical epitope in the anti-influenza T-cell response, with a strong and well-documented restriction to the HLA-B*27:05 allele. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on T-cell-based influenza vaccines and immunotherapies. By understanding the precise HLA restriction and employing robust experimental methodologies, the scientific community can continue to advance the development of novel and effective strategies to combat influenza virus infections.

References

- 1. A mutation in the HLA-B*2705-restricted NP383-391 epitope affects the human influenza A virus-specific cytotoxic T-lymphocyte response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mutation in the HLA-B*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. innopep.com [innopep.com]

- 5. SRYWAIRTR epitope - Immune Epitope Database (IEDB) [iedb.org]

- 6. Peptide binding motifs associated with MHC molecules common in Chinese rhesus macaques are analogous to those of human HLA supertypes, and include HLA-B27-like alleles - PMC [pmc.ncbi.nlm.nih.gov]

T-Cell Receptor Recognition of the CEF Pool: An In-Depth Analysis of the Immunodominant Influenza M1₅₈₋₆₆-HLA-A*02:01 Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adaptive immune system's ability to recognize and eliminate virally infected cells is a cornerstone of host defense. This process is mediated by T-cell receptors (TCRs) on the surface of T lymphocytes, which recognize viral peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on infected cells. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used reagent in immunological research to stimulate and detect memory T-cell responses to these common viruses. This technical guide provides an in-depth examination of T-cell receptor recognition of a key component of this pool: the immunodominant influenza A matrix protein 1 (M1) peptide, residues 58-66, in complex with the human leukocyte antigen (HLA)-A*02:01 molecule.

The influenza M1₅₈₋₆₆ peptide, with the amino acid sequence GILGFVFTL, is a highly conserved and immunodominant epitope in individuals expressing the HLA-A*02:01 allele, which is prevalent in a significant portion of the human population[1][2][3]. Understanding the molecular interactions, binding kinetics, and signaling pathways involved in the recognition of this peptide-MHC (pMHC) complex by specific TCRs is crucial for the development of novel vaccines and T-cell-based immunotherapies.

The Influenza M1₅₈₋₆₆ Peptide and its Presentation by HLA-A*02:01

The influenza A M1 protein is an essential structural component of the virus. The M1₅₈₋₆₆ epitope (GILGFVFTL) is an 9-amino acid peptide that binds with high affinity to the peptide-binding groove of the HLA-A*02:01 molecule, a class I MHC protein[2][4][5]. The presentation of this pMHC complex on the surface of an infected cell serves as a critical signal for cytotoxic T lymphocytes (CTLs).

T-Cell Receptor Recognition and Signaling

The interaction between a TCR and the GILGFVFTL-HLA-A*02:01 complex is a highly specific molecular recognition event that initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions, such as the elimination of infected cells.

TCR-pMHC Signaling Pathway

The binding of the TCR to the pMHC complex, along with the co-receptor CD8, triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This phosphorylation is primarily mediated by the Src family kinase Lck. Phosphorylated ITAMs then recruit and activate ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling pathways, including the PLCγ1, PI3K/Akt, and MAPK pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell activation and function.

Quantitative Analysis of TCR-pMHC Interaction

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using techniques such as Surface Plasmon Resonance (SPR).

| TCR Clone | Peptide | MHC Allele | K D (μM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |

| JM22 | GILGFVFTL | HLA-A*02:01 | 1.79 | Not Reported | Not Reported | [6] |

This table summarizes available quantitative data for the interaction of a specific TCR with the GILGFVFTL-HLA-A*02:01 complex. Further research is ongoing to characterize a broader range of TCRs recognizing this epitope.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Measuring TCR-pMHC Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

-

Immobilization of pMHC: Purified, biotinylated GILGFVFTL-HLA-A*02:01 monomers are immobilized on a streptavidin-coated sensor chip.

-

Analyte Injection: Serial dilutions of purified soluble TCR are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound TCR, is measured over time. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis: The association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) are calculated by fitting the sensorgram data to a suitable binding model.

Generation of pMHC Tetramers for T-Cell Staining

pMHC tetramers are reagents used to detect and quantify antigen-specific T cells by flow cytometry. They consist of four biotinylated pMHC monomers bound to a fluorescently labeled streptavidin molecule.

Methodology:

-

Expression and Refolding: The HLA-A*02:01 heavy chain and β2-microglobulin light chain are expressed in E. coli as inclusion bodies. These are then refolded in the presence of the GILGFVFTL peptide to form soluble pMHC monomers[7][8].

-

Biotinylation: The refolded monomers are enzymatically biotinylated at a C-terminal tag.

-

Purification: The biotinylated monomers are purified by chromatography.

-

Tetramerization: The purified, biotinylated pMHC monomers are mixed with fluorescently labeled streptavidin in a 4:1 molar ratio to form tetramers[7][8].

T-Cell Activation Assays

Enzyme-Linked Immunospot (ELISPOT) Assay: This assay quantifies the number of cytokine-secreting T cells upon stimulation with the GILGFVFTL peptide.

Intracellular Cytokine Staining (ICS): This flow cytometry-based assay detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) by T cells after stimulation with the GILGFVFTL peptide.

Conclusion

The recognition of the influenza M1₅₈₋₆₆ peptide presented by HLA-A*02:01 is a critical and well-studied component of the human immune response to influenza A virus. This in-depth guide provides a foundational understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies central to the study of this TCR-pMHC interaction. This knowledge is instrumental for the rational design and evaluation of T-cell-based vaccines and immunotherapies targeting influenza and other viral infections. Further research aimed at characterizing the diverse repertoire of TCRs that recognize this and other immunodominant epitopes will continue to advance our ability to harness the power of the immune system for therapeutic benefit.

References

- 1. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

- 4. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 5. innopep.com [innopep.com]

- 6. pnas.org [pnas.org]

- 7. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conservation of the Influenza A Nucleoprotein Epitope NP (383-391)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoprotein (NP) of the influenza A virus is a relatively conserved internal protein, making it a key target for universal vaccine and antiviral drug development. This technical guide focuses on the conservation of a specific cytotoxic T-lymphocyte (CTL) epitope, NP (383-391), with the canonical sequence SRYWAIRTR. This epitope is crucial for the cell-mediated immune response in individuals expressing the HLA-B*2705 allele. Understanding its conservation and variability across different influenza A strains is vital for the development of effective, broadly protective immunotherapies. This document provides a comprehensive overview of the sequence conservation, details key experimental methodologies for its analysis, and illustrates the relevant biological pathways.

Introduction: The NP (383-391) Epitope as an Immunological Target

Influenza A viruses continuously evolve through antigenic drift and shift, primarily affecting the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA). This high variability necessitates the annual reformulation of seasonal vaccines. In contrast, internal proteins like the nucleoprotein (NP) are more conserved across different subtypes.[1] NP is a major target for cytotoxic T-lymphocytes (CTLs), which are critical for clearing virus-infected cells and contributing to cross-protective immunity.[2]

The specific nine-amino-acid sequence NP (383-391), SRYWAIRTR, is a well-documented, immunodominant CTL epitope restricted by the human leukocyte antigen (HLA)-B*2705 allele.[3][4] The cellular immune response to this epitope can significantly contribute to viral control. However, the virus can evade this CTL response by introducing mutations within this epitope, a phenomenon known as viral escape.[5] The most notable variation involves a substitution at position 384 from Arginine (R) to Glycine (G), known as the R384G mutation.[2][5] This single amino acid change can abrogate recognition by specific CTLs.[5] Therefore, a detailed understanding of the prevalence of the wild-type sequence versus its variants is paramount for therapeutic design.

Quantitative Analysis of NP (383-391) Sequence Conservation

The conservation of the NP (383-391) epitope varies significantly across different influenza A subtypes and over time. While the NP protein is generally considered conserved, specific epitopes can be subject to selective pressure from the host immune system.

The R384G mutation has been a primary focus of study. Research on H3N2 viruses circulating in the Netherlands between 1989 and 1999 showed that an R384K mutation was present in the 1989-1990 season, but the R384G mutation emerged during the 1993-1994 season and became fixed in all subsequent isolates analyzed in that study. This suggests a strong positive selection for this escape variant within that population and timeframe.

Interestingly, the wild-type SRYWAIRTR epitope, which has been largely replaced by the R384G variant in seasonal H3N2 viruses, is reported to be present in highly pathogenic avian influenza H5N1 strains. This difference in conservation has significant implications for cross-protective immunity and the development of universal vaccines targeting this epitope.

While a comprehensive global and multi-subtype analysis is a complex task requiring extensive bioinformatics, the following table summarizes the observed trends from published literature.

| Influenza A Subtype | Predominant Sequence (NP 383-391) | Key Observations | References |

| H3N2 (Human, post-1993) | SG YWAIRTR | The R384G mutation emerged in the early 1990s and appears to be largely fixed in later human H3N2 strains, indicating a successful CTL escape mechanism. | [2] |

| H5N1 (Avian/Human) | SR YWAIRTR | The ancestral, wild-type epitope is largely conserved in H5N1 isolates. | [2] |

| H1N1 (Human) | SR YWAIRTR / SG YWAIRTR | The conservation in H1N1 is less clearly defined in the literature, with studies suggesting the presence of the wild-type epitope in many strains. | [6] |

Note: This table represents a summary of trends found in the cited literature and is not an exhaustive analysis of all available sequence data. The prevalence of variants can vary by geographic location and specific viral lineage.

Experimental Protocols for Conservation and Immunogenicity Analysis

Assessing the conservation and immunological relevance of the NP (383-391) epitope requires a combination of molecular biology, virology, and immunology techniques.

Viral RNA Sequencing and Sequence Analysis

This is the foundational step to determine the genetic sequence of the NP gene from different influenza isolates.

-

RNA Extraction: Viral RNA is extracted from clinical samples (e.g., nasopharyngeal swabs) or from virus cultured in cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells).

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The NP RNA segment is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using PCR with primers specific to the conserved regions of the NP gene.

-

DNA Sequencing: The amplified NP DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS) to determine the precise amino acid sequence of the 383-391 region.

-

Sequence Alignment: The obtained sequences are aligned with a reference sequence (e.g., from A/Puerto Rico/8/1934 H1N1) using bioinformatics tools like BLAST or ClustalW to identify variations.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classical assay measures the ability of epitope-specific CTLs to kill target cells presenting the NP (383-391) peptide.

-

Target Cell Preparation: An HLA-B*2705-positive cell line (e.g., B-lymphoblastoid cell lines - BLCL) is used as target cells.

-

Labeling: Target cells are incubated with ⁵¹Cr (as sodium chromate), which is taken up by viable cells.

-

Peptide Pulsing: A portion of the labeled target cells is incubated with the synthetic NP (383-391) peptide (either the wild-type SRYWAIRTR or a variant like SGYWAIRTR). The peptide will be presented on the cells' HLA-B*2705 molecules.

-

Co-culture: Peptide-pulsed target cells are mixed with effector cells (NP 383-391-specific CTLs, previously generated from donor peripheral blood mononuclear cells).

-

Incubation: The mixture is incubated for 4-6 hours, during which CTLs will recognize and lyse the target cells presenting the peptide.

-

Measurement: The supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and quantify T cells that produce cytokines (like Interferon-gamma, IFN-γ) in response to stimulation with the NP epitope.

-

Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) from an HLA-B*2705-positive donor are stimulated in vitro with the synthetic NP (383-391) peptide for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines inside the producing cell.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers, such as CD3 (to identify T cells) and CD8 (to identify the cytotoxic T cell subset).

-

Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes. This allows antibodies to enter the cell.

-

Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. By gating on the CD3+ and CD8+ cell populations, the percentage of cells that are positive for IFN-γ can be determined, providing a measure of the antigen-specific T cell response.

Visualizations: Workflows and Pathways

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines the logical flow of experiments to assess the T-cell response to the NP (383-391) epitope.

MHC Class I Antigen Presentation Pathway

This diagram illustrates the cellular mechanism by which the viral NP (383-391) epitope is processed and presented to a cytotoxic T-lymphocyte.

Conclusion and Future Directions

The NP (383-391) epitope is a critical target for the CTL response against influenza A virus in HLA-B*2705-positive individuals. While the nucleoprotein is more conserved than surface glycoproteins, this specific epitope has undergone significant evolution, particularly in H3N2 strains, through the fixation of the R384G escape mutation. The conservation of the ancestral epitope in other subtypes like H5N1 highlights the complex evolutionary dynamics driven by host immune pressure.

For drug development professionals and vaccine designers, these findings are crucial.

-

Vaccine Design: T-cell-based universal vaccine candidates targeting NP must account for the prevalence of escape variants like R384G in circulating strains. Including multiple conserved epitopes may be a more robust strategy.

-

Immunotherapy: Adoptive T-cell therapies could be engineered to recognize both the wild-type and major escape variants of key epitopes to prevent viral escape.

-

Surveillance: Continued genomic surveillance of influenza A viruses is essential to monitor for the emergence of new escape mutations in conserved T-cell epitopes, which could undermine the efficacy of future broadly protective vaccines.

Further large-scale bioinformatic analyses across all subtypes and geographic regions are needed to create a comprehensive, dynamic map of NP (383-391) conservation. This will provide a valuable resource for the ongoing effort to develop a universal influenza A vaccine.

References

- 1. mdpi.com [mdpi.com]

- 2. Influenza virus CTL epitopes, remarkably conserved and remarkably variable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]

- 4. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Influenza A Virus by Mutation and Re-Assortment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cross-Reactivity of T-Cells Specific for Influenza Virus NP (383-391)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of T-cell cross-reactivity targeting the immunodominant Influenza A virus nucleoprotein (NP) epitope, NP (383-391). This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and is highly conserved across various influenza A strains, making it a key focus for the development of universal influenza vaccines. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways involved in the T-cell response to this epitope.

Quantitative Assessment of T-Cell Cross-Reactivity

The cross-reactivity of T-cells specific for the NP(383-391) epitope (sequence: SRYWAIRTR), restricted by the HLA-B*2705 allele, has been quantified using several key immunological assays. These assays measure the ability of T-cells primed against one viral variant to recognize and respond to other variants.

Cytotoxicity Assays

Cytotoxicity assays directly measure the ability of CTLs to kill target cells presenting the NP(383-391) epitope. The data below summarizes results from chromium release assays and fluorescent antigen-transfected target cell-CTL (FATT-CTL) assays.

| Target Cells | Effector Cells | Assay Type | Specific Lysis (%) | Effector:Target Ratio | Reference |

| Peptide (NP383-391) pulsed BLCL | CD8+ T-cell line (1-1) | 51Cr Release | 73.9 | Not Specified | [1] |

| TIV-infected autologous BLCL | CD8+ T-cell line (1-1) | 51Cr Release | ≥20 | 10:1 | [1][2] |

| Influenza A/New Caledonia/20/99 (H1N1) infected BLCL | CD8+ T-cell line (1-1) | 51Cr Release | 40.6 | Not Specified | [1] |

| Recombinant Vaccinia Virus expressing NP infected BLCL | CD8+ T-cell line (1-1) | 51Cr Release | 79.8 | Not Specified | [1] |

| BLCs expressing M1-NP(avian H5N1)-eGFP | NP383–391-specific CD8+ T cells | FATT-CTL | ~70 | 20:1 | [3] |

| BLCs expressing M1-NP(human H3N2)-eGFP | NP383–391-specific CD8+ T cells | FATT-CTL | ~70 | 20:1 | [3] |

| Target cells infected with Influenza A/NL/94-384R (Wild-type NP) | NP383-391 specific CTL clone | 51Cr Release | ~50 | 10:1 | [4] |

| Target cells infected with Influenza A/NL/94-384G (R384G mutant NP) | NP383-391 specific CTL clone | 51Cr Release | ~0 | 10:1 | [4] |

ELISpot Assays

The Enzyme-Linked Immunospot (ELISpot) assay quantifies the frequency of cytokine-producing T-cells upon stimulation with the NP(383-391) epitope. Interferon-gamma (IFN-γ) is the most commonly measured cytokine.

| Stimulus | Responding Cells | Mean Spot Forming Cells (SFC) / 104 cells | Notes | Reference |

| Transfected BLCs with avian IAV M1-NP | NP383–391-specific CD8+ T cells | ~210 | No significant difference observed between avian and human NP constructs. | [3] |

| Transfected BLCs with human IAV M1-NP | NP383–391-specific CD8+ T cells | ~215 | No significant difference observed between avian and human NP constructs. | [3] |

| NP383–391 peptide | PBMCs from HLA-B*2705+ donors | 5 - 32 / 2.5 x 105 PBMCs | Response varied between donors, with some showing dominance of this epitope. | [5] |

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of T-cells producing specific cytokines in response to epitope stimulation.

| Stimulus | Responding Cell Population | % of Cytokine-Positive Cells | Cytokines Measured | Reference |

| Influenza A/NL/94-384R (Wild-type NP) stimulated PBMCs | CD8+ T-cells | 10.6% (Donor 2) | IFN-γ | [4] |

| Influenza A/NL/94-384G (R384G mutant NP) stimulated PBMCs | CD8+ T-cells | Virtually absent | IFN-γ | [4] |

| Autologous IAV-infected APCs | B27/NP383+ CD8+ T cells | 3.8 ± 1.2% | IFN-γ | [6] |

Experimental Protocols